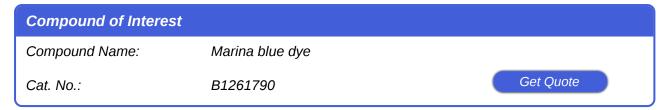


Application Notes and Protocols: Marina Blue™ Antibody Labeling

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Marina Blue™ is a bright, blue-fluorescent dye ideal for labeling proteins, antibodies, and other biomolecules for detection in fluorescence microscopy, flow cytometry, and other fluorescence-based assays. As a fluorinated 7-hydroxycoumarin derivative, Marina Blue™ exhibits exceptional photostability and its fluorescence is minimally affected by pH changes in the neutral range, a significant advantage over traditional coumarin dyes.[1] This dye is optimally excited by the 365 nm spectral line of mercury-arc lamps and can be detected with standard DAPI filter sets.[1][2]

This document provides a detailed protocol for the covalent labeling of antibodies with Marina Blue™ NHS Ester, a succinimidyl ester that reacts efficiently with primary amines on the antibody to form stable amide bonds.[1][2]

Key Quantitative Data

A summary of the key quantitative data for Marina Blue $^{\text{TM}}$ and the antibody labeling protocol is presented in the table below for easy reference.



Parameter	Value	Notes
Marina Blue™ Properties		
Excitation Maximum (λex)	~365 nm[1][3][4]	Optimally excited by the 365 nm spectral line of mercury-arc lamps.[1][2]
Emission Maximum (λem)	~460 nm[1][3][4]	Emits in the blue region of the spectrum.
Molar Extinction Coefficient (ε)	~19,000 cm ⁻¹ M ⁻¹ [1]	At the excitation maximum.
Quantum Yield (Φ)	~0.89[1][5]	High quantum yield contributes to bright fluorescence.
Antibody Labeling Parameters		
Recommended Antibody Concentration	1-10 mg/mL	Higher concentrations (5-10 mg/mL) can improve labeling efficiency.[6]
Recommended Molar Ratio (Dye:Antibody)	5:1 to 20:1[7]	This should be optimized for each specific antibody and application.
Reaction pH	8.3 - 8.5[7]	Critical for optimal reactivity of the NHS ester with primary amines.
Optimal Degree of Labeling (DOL)	2 - 10	For antibodies, this range typically provides a good balance between signal intensity and maintaining antibody function.[8]

Experimental Protocols

This section details the step-by-step methodology for labeling an antibody with Marina Blue™ NHS Ester.



Materials and Reagents

- Antibody to be labeled (in an amine-free buffer)
- Marina Blue™ NHS Ester
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3
- Quenching Buffer: 1 M Tris-HCl, pH 8.0
- Purification Column: Size-exclusion chromatography column (e.g., Sephadex® G-25)
- Elution Buffer: Phosphate-buffered saline (PBS), pH 7.4
- Spectrophotometer
- Microcentrifuge tubes
- Pipettes and tips

Antibody Preparation

- Buffer Exchange: Ensure the antibody is in an amine-free buffer. Buffers containing Tris, glycine, or other primary amines will compete with the antibody for labeling. If necessary, perform a buffer exchange into the Reaction Buffer (0.1 M sodium bicarbonate, pH 8.3) using dialysis or a spin column.
- Concentration Adjustment: Adjust the antibody concentration to 1-10 mg/mL in the Reaction Buffer.

Marina Blue™ NHS Ester Stock Solution Preparation

Note: Marina Blue™ NHS Ester is moisture-sensitive. Allow the vial to warm to room temperature before opening to prevent condensation.

 Immediately before use, prepare a 10 mM stock solution of Marina Blue™ NHS Ester in anhydrous DMSO.



Vortex briefly to ensure the dye is fully dissolved.

Antibody Labeling Reaction

- Molar Ratio Calculation: Determine the volume of the 10 mM Marina Blue™ stock solution needed to achieve the desired molar ratio of dye to antibody. A starting point of a 10:1 molar ratio is recommended.
- Reaction Initiation: While gently vortexing the antibody solution, slowly add the calculated volume of the Marina Blue™ stock solution.
- Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

Quenching the Reaction (Optional)

- To stop the labeling reaction, add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
- Incubate for 15-30 minutes at room temperature.

Purification of the Labeled Antibody

- Column Equilibration: Equilibrate a size-exclusion chromatography column with Elution Buffer (PBS, pH 7.4).
- Separation: Apply the reaction mixture to the top of the column and allow it to enter the column bed.
- Elution: Elute the labeled antibody with the Elution Buffer. The first colored band to elute will be the Marina Blue[™]-labeled antibody. The smaller, unconjugated dye molecules will elute later.
- Fraction Collection: Collect the fractions containing the labeled antibody.

Determination of the Degree of Labeling (DOL)

The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each antibody molecule.



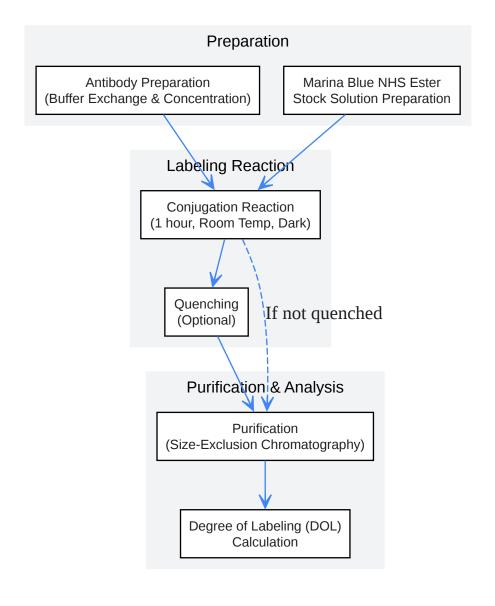
- Spectrophotometric Measurement: Measure the absorbance of the purified labeled antibody solution at 280 nm (A₂₈₀) and at the excitation maximum of Marina Blue[™], ~365 nm (A₃₆₅).
- DOL Calculation: Calculate the DOL using the following equation:

Where:

- A₃₆₅ is the absorbance at 365 nm.
- A280 is the absorbance at 280 nm.
- ϵ _antibody is the molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M^{-1} cm⁻¹ for IgG).
- ∘ ϵ _dye is the molar extinction coefficient of Marina Blue[™] at 365 nm (19,000 M⁻¹cm⁻¹).
- CF is the correction factor for the absorbance of Marina Blue[™] at 280 nm. This is calculated as the ratio of the dye's absorbance at 280 nm to its absorbance at 365 nm. If not provided, this may need to be determined empirically.

Visualizations Signaling Pathway and Experimental Workflow Diagrams





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Caption: Workflow for Marina Blue $\ensuremath{^{\text{TM}}}$ antibody labeling.

Caption: Marina Blue™ NHS Ester reaction with a primary amine on an antibody.

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